Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a piperidine sulfonyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzamido group and the piperidine sulfonyl group. The final step involves esterification to introduce the ethyl ester group.
Thiazole Ring Formation: The thiazole ring can be synthesized using a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.
Benzamido Group Introduction: The benzamido group is introduced through an amide coupling reaction between the thiazole derivative and 4-aminobenzoyl chloride.
Piperidine Sulfonyl Group Addition: The piperidine sulfonyl group is added via a sulfonylation reaction using piperidine and sulfonyl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(morpholin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate
- Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate
- Ethyl 2-(4-(piperazin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate
Uniqueness
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine sulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-2-26-17(23)15-12-19-18(27-15)20-16(22)13-6-8-14(9-7-13)28(24,25)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZMKUUOZTEGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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